molecular formula C22H32F2N4O B2934033 N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide CAS No. 1797659-61-0

N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide

Cat. No.: B2934033
CAS No.: 1797659-61-0
M. Wt: 406.522
InChI Key: HRIFSRQVBUIOMG-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a difluorophenyl group, and a pyrrolidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide typically involves multiple steps:

    Formation of the Cyano Group: The initial step often includes the introduction of the cyano group to the 1,2-dimethylpropyl backbone. This can be achieved through nucleophilic substitution reactions using cyanide salts.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the aromatic ring undergoes electrophilic substitution.

    Incorporation of the Pyrrolidine Ring: The pyrrolidine ring is added through a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine attacks an electrophilic carbon center.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This can be achieved using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

In biological research, the compound’s ability to interact with specific proteins or enzymes can be explored. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development. Its interactions with biological targets could lead to the discovery of new therapeutic agents.

Industry

In industrial applications, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide exerts its effects depends on its specific interactions with molecular targets. These interactions often involve binding to proteins or enzymes, leading to changes in their activity. The cyano group and difluorophenyl group are likely key players in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide: can be compared to other compounds with similar structural features, such as:

Uniqueness

The presence of the difluorophenyl group and the specific arrangement of functional groups in this compound gives it unique chemical and biological properties. These features can result in distinct reactivity patterns and biological activities compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[1-(3,4-difluorophenyl)-2-methyl-2-pyrrolidin-1-ylpropyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32F2N4O/c1-15(2)22(5,14-25)27-19(29)13-26-20(16-8-9-17(23)18(24)12-16)21(3,4)28-10-6-7-11-28/h8-9,12,15,20,26H,6-7,10-11,13H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIFSRQVBUIOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC(C1=CC(=C(C=C1)F)F)C(C)(C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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